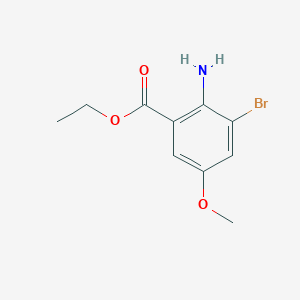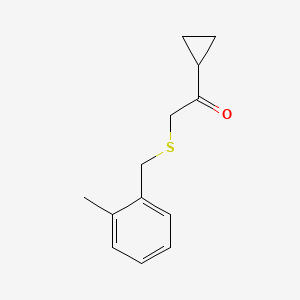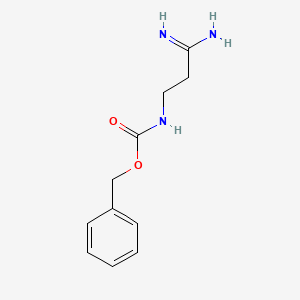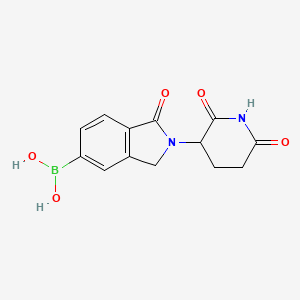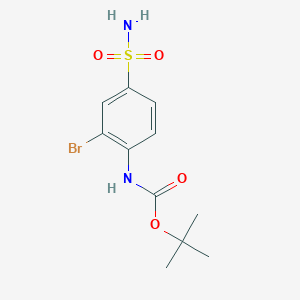![molecular formula C8H16ClNO B15300628 [1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride CAS No. 2866352-72-7](/img/structure/B15300628.png)
[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The compound is characterized by its bicyclo[2.1.1]hexane core, which provides a rigid and strained framework, making it an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method is the [2+2] cycloaddition reaction, which is used to construct the bicyclo[2.1.1]hexane core. This reaction can be carried out using photochemical conditions, often involving the use of a mercury lamp . The reaction conditions need to be carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis route needs to be optimized for scalability and cost-effectiveness. This often involves the use of more robust and less hazardous reagents and conditions. For example, the use of toxic stannane reagents is avoided, and alternative methods that are amenable to large-scale synthesis are employed .
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: NaClO2, Na2HPO4, H2O2, CH3CN:H2O.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid and strained bicyclic structure makes it a valuable scaffold for the development of new chemical entities .
Biology and Medicine
In biology and medicine, the compound’s unique structure can be exploited for the design of bioactive molecules.
Industry
In the industrial sector, the compound can be used in the development of new materials with enhanced properties. Its rigid structure can contribute to the mechanical strength and stability of polymers and other materials .
Mécanisme D'action
The mechanism of action of [1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bio-isostere in medicinal chemistry.
Bicyclo[2.2.2]octane: Another bicyclic compound with applications in material science and drug development.
Uniqueness
[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol hydrochloride is unique due to its specific bicyclo[2.1.1]hexane core, which provides a distinct combination of rigidity and strain. This makes it particularly valuable for applications where these properties are advantageous, such as in the design of bioactive molecules and advanced materials .
Propriétés
Numéro CAS |
2866352-72-7 |
|---|---|
Formule moléculaire |
C8H16ClNO |
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
[1-(aminomethyl)-2-bicyclo[2.1.1]hexanyl]methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-8-2-6(3-8)1-7(8)4-10;/h6-7,10H,1-5,9H2;1H |
Clé InChI |
XBLGYCZCOPAULU-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C2)(C1CO)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


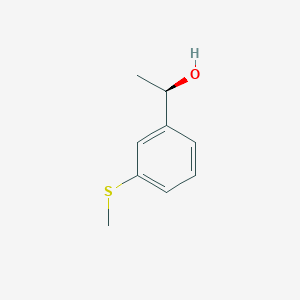
![1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B15300557.png)
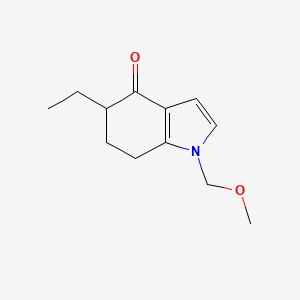
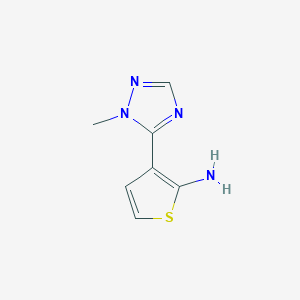
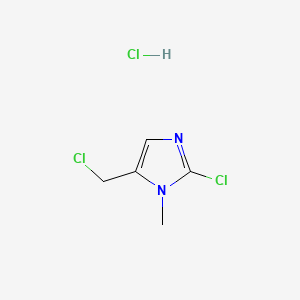
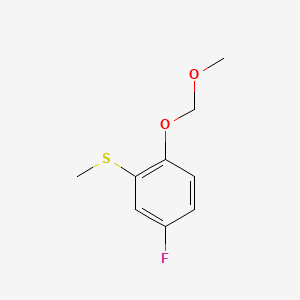
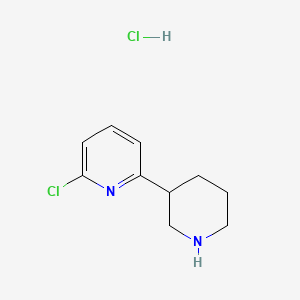
![11-(2-Hydroxyphenyl)-3,11-dihydro-2H-benzo[6,7]thiochromeno[2,3-d]thiazole-2,5,10-trione](/img/structure/B15300614.png)
